molecular formula C18H29N B13952827 Benzylamine, N-cyclohexyl-N-pentyl- CAS No. 63019-05-6

Benzylamine, N-cyclohexyl-N-pentyl-

Cat. No.: B13952827
CAS No.: 63019-05-6
M. Wt: 259.4 g/mol
InChI Key: MVZGFKGRJPSFOQ-UHFFFAOYSA-N
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Description

Benzylamine, N-cyclohexyl-N-pentyl- is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amine functional group, with additional cyclohexyl and pentyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylamine, N-cyclohexyl-N-pentyl- can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with cyclohexylamine and pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of benzylamine with cyclohexyl and pentyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium carbonate as the base and an appropriate solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of Benzylamine, N-cyclohexyl-N-pentyl- may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported catalysts can facilitate the reductive amination or alkylation reactions, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzylamine, N-cyclohexyl-N-pentyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted benzylamines with different functional groups.

Scientific Research Applications

Benzylamine, N-cyclohexyl-N-pentyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzylamine, N-cyclohexyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclohexyl and pentyl substituents may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with only a benzyl group attached to the amine.

    N-cyclohexylbenzylamine: Contains a cyclohexyl group in addition to the benzyl group.

    N-pentylbenzylamine: Contains a pentyl group in addition to the benzyl group.

Uniqueness

Benzylamine, N-cyclohexyl-N-pentyl- is unique due to the presence of both cyclohexyl and pentyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may provide enhanced properties compared to its simpler analogs, making it a valuable compound for various applications.

Properties

CAS No.

63019-05-6

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

N-benzyl-N-pentylcyclohexanamine

InChI

InChI=1S/C18H29N/c1-2-3-10-15-19(18-13-8-5-9-14-18)16-17-11-6-4-7-12-17/h4,6-7,11-12,18H,2-3,5,8-10,13-16H2,1H3

InChI Key

MVZGFKGRJPSFOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC1=CC=CC=C1)C2CCCCC2

Origin of Product

United States

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